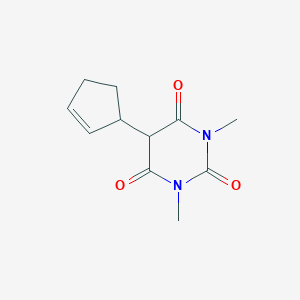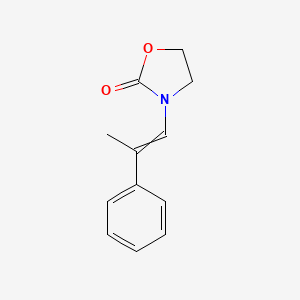
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound features a phenyl group attached to a prop-1-en-1-yl moiety, which is further connected to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one typically involves the condensation of aldehydes with glycinates. This reaction is carried out under mild conditions to ensure high stereoselectivity and yield. For example, (E)-3-dimethylamino-2-methylprop-2-enal can be used as a key intermediate in the synthesis process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and applicability in various fields.
化学反応の分析
Types of Reactions
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted oxazolidinones.
科学的研究の応用
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby exerting its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(E)-3-Phenylprop-2-en-1-ol: This compound shares a similar phenylpropene structure but lacks the oxazolidinone ring.
(E)-3-dimethylamino-2-methylprop-2-enal: Used as an intermediate in the synthesis of oxazolidinones.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Another compound with a similar propene structure but different functional groups.
Uniqueness
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of a phenylpropene moiety and an oxazolidinone ring. This structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
478918-54-6 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
3-(2-phenylprop-1-enyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-10(11-5-3-2-4-6-11)9-13-7-8-15-12(13)14/h2-6,9H,7-8H2,1H3 |
InChIキー |
OIGRYPMUJPBEJU-UHFFFAOYSA-N |
正規SMILES |
CC(=CN1CCOC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


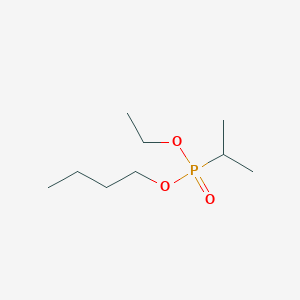
![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)
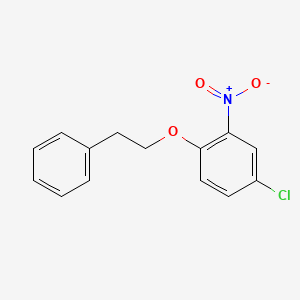
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)
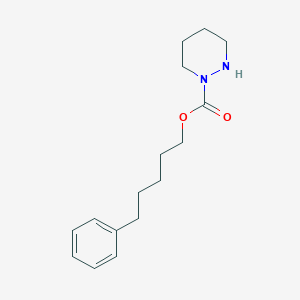
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)
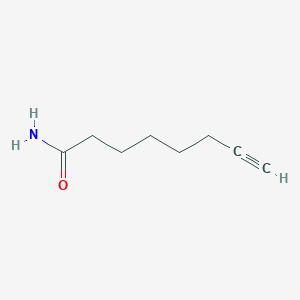
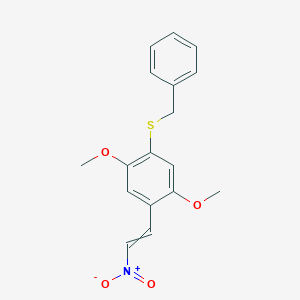
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
![5-[(Ethanesulfonyl)amino]pentanoic acid](/img/structure/B15167713.png)
![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
